molecular formula C19H18N2O5S2 B6481360 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide CAS No. 896292-43-6

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide

Cat. No. B6481360
CAS RN: 896292-43-6
M. Wt: 418.5 g/mol
InChI Key: JOTUVWNWNYIGPQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. It also has a methanesulfonyl group and a benzamide group. The presence of the dimethoxyphenyl group suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic dimethoxyphenyl group and the thiazole ring could potentially influence its overall shape and electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including F2557-0153, have been investigated for their antiviral properties. For instance:

Anti-Inflammatory Effects

In inflammation research, F2557-0153 has been studied for its anti-inflammatory effects on immune cells . Further investigations may reveal its potential in managing inflammatory conditions.

Neurodegenerative Disorders

F2557-0153 has shown promise in improving cognitive function and reducing neuroinflammation . Research in this area could uncover novel therapeutic avenues for neurodegenerative diseases.

Bacterial RNA Polymerase Inhibition

While not directly related to F2557-0153, the scaffold of N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives inhibits bacterial RNA polymerase . Exploring similar properties in F2557-0153 could yield valuable insights.

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug .

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-13-7-8-17(26-2)15(10-13)16-11-27-19(20-16)21-18(22)12-5-4-6-14(9-12)28(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTUVWNWNYIGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

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